1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
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Description
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H19N3O4S, with a molecular weight of approximately 351.4 g/mol. The compound features a thiophene ring, a naphthalene moiety, and a hydroxyethoxy group, which contribute to its biological activity.
Biological Activities
Research indicates that compounds containing thiophene and urea functional groups exhibit a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (EKVX), and prostate (PC-3) cancers, with IC50 values ranging from 15.1 to 28.7 μM .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their antibacterial and antifungal properties. For example, compounds with similar structures have been reported to exhibit significant inhibition against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Research indicates that urea derivatives can modulate inflammatory pathways. Compounds related to this class have been found to reduce pro-inflammatory cytokine levels in vitro .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiourea derivatives act as enzyme inhibitors. For example, they can inhibit protein kinases involved in cancer progression, such as GSK-3β, leading to reduced cell proliferation .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways, which has been observed in similar compounds .
Case Studies
Several studies have investigated the biological activity of related thiourea compounds:
- Antitumor Activity Study : A series of thiourea derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 25.9 μM against ovarian cancer cells (OVCAR-4), indicating significant antitumor potential .
- Antimicrobial Evaluation : A related compound was evaluated for its antimicrobial activity against multiple bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL for Staphylococcus aureus .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-9-10-25-19(17-8-11-26-14-17)13-22-20(24)21-12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,11,14,19,23H,9-10,12-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEERPRBVWPVOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.